molecular formula C15H20N4O2S B5396208 2-[(4-ISOPROPYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-METHOXYPHENYL)ACETAMIDE

2-[(4-ISOPROPYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-METHOXYPHENYL)ACETAMIDE

Cat. No.: B5396208
M. Wt: 320.4 g/mol
InChI Key: OFYMXVIUHICETL-UHFFFAOYSA-N
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Description

2-[(4-ISOPROPYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ISOPROPYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-METHOXYPHENYL)ACETAMIDE typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the isopropyl and methyl groups. The final step involves the attachment of the methoxyphenylacetamide moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the synthesis process and ensure consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

2-[(4-ISOPROPYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-[(4-ISOPROPYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or antifungal effects. The compound’s ability to interact with cytochrome P450 enzymes is particularly noteworthy, as it can affect the metabolism of other compounds .

Comparison with Similar Compounds

Similar Compounds

    Itraconazole: Another triazole derivative used as an antifungal agent.

    Fluconazole: A widely used antifungal medication with a similar triazole structure.

    Voriconazole: Known for its broad-spectrum antifungal activity.

Uniqueness

What sets 2-[(4-ISOPROPYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-METHOXYPHENYL)ACETAMIDE apart is its unique combination of functional groups, which confer specific properties such as enhanced binding affinity to certain enzymes and improved stability under various conditions

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(5-methyl-4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-10(2)19-11(3)17-18-15(19)22-9-14(20)16-12-7-5-6-8-13(12)21-4/h5-8,10H,9H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYMXVIUHICETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C(C)C)SCC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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